N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-9-7-18(10-13-6-8-21-11-13)17(19)16-12-22-14-4-2-3-5-15(14)23-16/h2-6,8,11,16H,7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGCIRGIVUOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the methoxyethyl group and the carboxamide moiety. Common synthetic routes may include:
Furan Synthesis: Furan derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Amide Formation: The carboxamide group can be introduced using coupling reagents like DMT/NMM/TsO- or EDC, often under microwave-assisted conditions to enhance reaction efficiency.
Methoxyethylation: The methoxyethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like pyridinium chlorochromate (PCC) to introduce carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, low temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid.
Reduction Products: Furan-3-methanol, dihydrobenzo[b][1,4]dioxine-2-methanol.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
- The compound has shown significant effects against different cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer).
- Mechanisms of action include:
- Induction of Apoptosis : Promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : Causes S-phase arrest, inhibiting cancer cell proliferation.
Antimicrobial Activity
- Exhibits notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus.
- Potential antifungal properties have also been observed.
Research Applications
The compound's diverse biological activities make it suitable for various research applications:
-
Medicinal Chemistry
- Investigated as a lead compound for developing new anticancer and antimicrobial agents.
- Structural modifications are being explored to enhance efficacy and reduce toxicity.
-
Pharmacology
- Studied for its mechanisms of action in cancer therapy and infection control.
- Potential use in combination therapies to improve treatment outcomes.
-
Materials Science
- Explored for its properties in developing novel materials with specific functionalities.
- Applications in drug delivery systems due to its solubility characteristics.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide on HepG2 cells. Results indicated a dose-dependent increase in apoptosis markers and cell cycle arrest at the S phase, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against various bacterial strains. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for development into an antimicrobial therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and carboxamide group may interact with enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Dihydropyridine-Based Analogs (AZ331 and AZ257)
Structural Features :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
Comparison :
- Shared Motifs : Both AZ331 and AZ257 share a dihydropyridine core and a furyl substituent, similar to the target compound’s benzo[b][1,4]dioxine and furan groups.
- Key Differences: Core Structure: The target compound uses a benzo[b][1,4]dioxine ring, while AZ331/AZ257 employ a dihydropyridine scaffold. This difference likely impacts redox activity and electron distribution. Substituents: AZ331/AZ257 feature thioether-linked aryl ketones and methoxy groups, which may enhance metabolic stability compared to the target compound’s methoxyethyl chain. Pharmacological Implications: Dihydropyridines are well-known calcium channel blockers (e.g., nifedipine), suggesting AZ331/AZ257 might target ion channels, whereas the benzo[b][1,4]dioxine core could favor interactions with oxidoreductases or neurotransmitter receptors .
Furan-3-carboxamide Derivatives
Structural Features :
Comparison :
- Shared Motifs : All compounds contain a furan-3-carboxamide backbone.
- Key Differences: N-Substituents: The target compound uses a branched N-(furan-3-ylmethyl)-N-(2-methoxyethyl) group, whereas 97c–97e have simpler substituents (methyl, phenyl, methoxyphenyl). This branching may influence solubility and steric hindrance during target binding. This could affect pharmacokinetic properties like absorption and half-life .
Benzo[b][1,4]dioxine Carboxamides from Hemp ()
Structural Features :
- Compound 8: (2,3-trans)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-enyl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.
- Cannabisin E, Grossamide : Lignan-amides with benzo[b][1,4]dioxine cores.
Comparison :
- Key Differences: Substituents: The target compound’s furan and methoxyethyl groups contrast with the phenolic and propenyl substituents in hemp-derived analogs. Phenolic groups in Compound 8 likely enhance antioxidant activity, while the furan in the target compound may improve lipophilicity. Bioactivity: Hemp-derived analogs exhibit antioxidant and acetylcholinesterase inhibitory effects, implying the target compound could share similar activities if the core structure governs these properties .
Research Implications and Gaps
- Structural Optimization : The target compound’s methoxyethyl chain could be modified to improve bioavailability, as seen in AZ331’s methoxyphenyl group .
- Bioactivity Screening : Priority should be given to testing acetylcholinesterase inhibition and antioxidant activity, leveraging insights from hemp-derived analogs .
- Synthetic Feasibility: Methods from (e.g., hydrazinyl derivatives) could guide the synthesis of novel analogs with enhanced stability .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 1448058-55-6) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydrobenzo[b][1,4]dioxine core with furan and methoxyethyl substituents. Its molecular formula is with a molecular weight of 366.4 g/mol. The structural attributes are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Interaction with Receptors : It may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and downstream signaling cascades .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections, particularly in inhibiting viral replication mechanisms .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant potency .
- Another research highlighted its role in inhibiting tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology.
- Antiviral Activity :
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
